Scientific Field: Organic Chemistry
Summary of the Application: “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol” is used in studies investigating the solvolysis of certain compounds. Solvolysis is a type of chemical reaction in which a solvent breaks down a molecule .
Methods of Application: The solvolysis rates of 2,2,2-trifluoro-1- (3-chlorophenyl)-1- (substituted phenyl)ethyl and 2,2,2-trifluoro-1- (3,5-dichlorophenyl)-1- (substituted phenyl)ethyl tosylates or bromides were conductimetrically measured at 25.0 °C in 80% aqueous ethanol .
Results or Outcomes: The study found that the solvolysis rates showed a bilinear Yukawa–Tsuno correlation with ρ = −4.81 and r = 1.41 for substituents more deactivating than 3,5-dimethyl, and with ρ = −6.19 and r = 1.57 for the substituent range more activating than 4-methyl .
Summary of the Application: Trifluoroethanol, a compound similar to “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol”, is used as a specialized solvent in organic chemistry .
Methods of Application: Trifluoroethanol is used as a solvent in various chemical reactions. For example, it is used in the oxidation of sulfur compounds using hydrogen peroxide .
Results or Outcomes: Trifluoroethanol effectively conducts oxidations of sulfur compounds using hydrogen peroxide. It also competitively inhibits alcohol dehydrogenase .
Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application: “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol” is used as a solvent to control nucleophilic peptide arylation . The arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
Methods of Application: The study employed 2,2,2-trifluoroethanol (TFE) as a solvent in peptide S N Ar reactions. The perfluoroaromatic reagent (ArF) pentafluoropyridine (1) is a highly useful synthetic building block that can undergo multiple substitution reactions with a broad range of nucleophiles .
Results or Outcomes: The study found that employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide S N Ar reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
Summary of the Application: “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol” is used in the preparation of macrocycles and heterocycles .
Methods of Application: The perfluoroaromatic reagent (ArF) pentafluoropyridine (1) is a highly useful synthetic building block that can undergo multiple substitution reactions with a broad range of nucleophiles . This reagent has been utilized as a building block or scaffold for the preparation of macrocycles and heterocycles .
Results or Outcomes: The study found that the attachment of 1 to peptides provides a useful chemical handle that enables both 19 F NMR analysis and the scope for chemical modifications such as cyclisation and ‘tagging’ for improvement of proteolytic stability .
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol is an organic compound characterized by the presence of a trifluoroethyl group and a thiophene ring. Its molecular formula is CHFOS, making it a fluorinated alcohol with unique properties. The trifluoromethyl group imparts significant electronegativity, resulting in enhanced acidity compared to non-fluorinated alcohols. This compound is colorless and exhibits a distinctive odor reminiscent of ethanol, making it suitable for various chemical applications and studies in organic chemistry.
Research indicates that 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol exhibits notable biological activities. It has been studied for its potential applications in medicinal chemistry, particularly as a candidate for treating anxiety and depression due to its interaction with biological systems . Additionally, it has shown effectiveness in stabilizing protein structures during biochemical experiments.
Several synthesis routes exist for 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol:
Interaction studies have shown that 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol can significantly influence reaction mechanisms. For instance:
Several compounds share structural or functional similarities with 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2,2-Trifluoroethanol | CHFO | Commonly used solvent; stronger acidity than ethanol |
1-(Thiophen-3-yl)ethanol | CHOS | Lacks fluorination; different reactivity profile |
2-Fluoroethanol | CHFO | Less acidic; simpler structure without thiophene |
4-Fluorobenzyl alcohol | CHFO | Aromatic alcohol; different functional group interactions |
Uniqueness: The presence of both trifluoromethyl and thiophene groups distinguishes 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol from other compounds. This unique combination enhances its reactivity and potential biological applications.